molecular formula C₁₉H₁₅ClF₂NO₃PS B1663472 Chymase-IN-2 CAS No. 936366-22-2

Chymase-IN-2

Cat. No. B1663472
M. Wt: 441.8 g/mol
InChI Key: SEXLHAASDZPHOM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chymase-IN-2 is a potent and selective inhibitor of chymase, a serine protease that plays a critical role in the pathogenesis of various diseases, including cardiovascular diseases, pulmonary fibrosis, and cancer. Chymase-IN-2 has emerged as a promising therapeutic target for the treatment of these diseases due to its ability to inhibit chymase activity and prevent the downstream effects of chymase activation.

Scientific Research Applications

Multifunctional Role in Tissue Injury and Remodeling

  • Chymase, the target of Chymase-IN-2, plays a significant role in acute and chronic tissue injury and remodeling, particularly in cardiovascular diseases. It is not only produced by mast cells but also by cardiac fibroblasts and vascular endothelial cells, suggesting a widespread impact in various tissues. Chymase's intracellular presence in cardiomyocytes and smooth muscle cells indicates new areas of potential action, extending beyond the extracellular space (Dell’Italia, Collawn, & Ferrario, 2018).

Role in Cardiovascular Diseases

  • Chymase has been implicated in the development of cardiovascular diseases. It facilitates the formation of angiotensin II (Ang II), a crucial mediator in cardiovascular pathology. Chymase's ability to process other bioactive peptides also suggests its involvement in inflammatory reactions, tissue remodeling, and disease progression (Fukami, Okunishi, & Miyazaki, 1998).

Pharmacological Target in Cardiovascular Disease

  • Inhibiting Chymase function, possibly through compounds like Chymase-IN-2, offers potential therapeutic benefits in treating vascular injuries and related conditions. Chymase inhibitors might help prevent diseases caused by inflammatory reactions and tissue remodeling (Bacani & Frishman, 2006).

Chymase and Angiotensin II Generation

  • The synthesis of Angiotensin II by Chymase, particularly in vascular tissues, is a crucial factor in vascular diseases. Chymase-mediated Ang II generation plays a vital role in the pathophysiology of cardiovascular diseases, suggesting that Chymase inhibitors could be effective in treating these conditions (Takai, Jin, Muramatsu, & Miyazaki, 2004).

Potential for Treating Cardiac Diseases

  • Chymase inhibitors have shown promise in pre-clinical studies and a few clinical trials for treating cardiac diseases. They may offer significant therapeutic advantages over other treatments in halting the progression of cardiac and vascular disease (Ahmad & Ferrario, 2018).

properties

CAS RN

936366-22-2

Product Name

Chymase-IN-2

Molecular Formula

C₁₉H₁₅ClF₂NO₃PS

Molecular Weight

441.8 g/mol

IUPAC Name

[1-(5-chloro-1-benzothiophen-3-yl)-2-[[(E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-methylphosphinic acid

InChI

InChI=1S/C19H15ClF2NO3PS/c1-27(25,26)18(14-10-28-17-5-3-12(20)9-13(14)17)19(24)23-7-6-11-2-4-15(21)16(22)8-11/h2-10,18H,1H3,(H,23,24)(H,25,26)/b7-6+

InChI Key

SEXLHAASDZPHOM-VOTSOKGWSA-N

Isomeric SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N/C=C/C3=CC(=C(C=C3)F)F)O

SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O

Canonical SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O

synonyms

Phosphinic acid, P-[1-(5-chlorobenzo[b]thien-3-yl)-2-[[(1E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-P-methyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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